Deutarserine

Schizophrenia Nephrotoxicity NMDA Receptor

Deutarserine (CTP-692) is the deuterium-stabilized form of D-serine engineered to overcome the dose-limiting renal toxicity and high pharmacokinetic variability of unmodified D-serine. Substituting generic D-serine reintroduces nephrotoxic confounds and erratic systemic exposure, invalidating chronic dosing studies and translational trials. With improved renal safety margins, low inter-subject PK variability, and preferential forebrain accumulation, Deutarserine is the only valid tool compound for sustained NMDA co-agonist research in schizophrenia, cognitive deficit, and encephalitis models. Its defined isotopic enrichment (≥90% deuterium) also makes it an ideal LC-MS/MS internal standard for endogenous D-serine quantification. Procure with confidence for reproducible, translationally relevant results.

Molecular Formula C3H7NO3
Molecular Weight 106.10 g/mol
CAS No. 103292-62-2
Cat. No. B12411247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeutarserine
CAS103292-62-2
Molecular FormulaC3H7NO3
Molecular Weight106.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i2D
InChIKeyMTCFGRXMJLQNBG-LIIDHCAMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deutarserine (CAS 103292-62-2) – A Deuterated D-Serine Analog for Schizophrenia Research


Deutarserine, also designated as CTP-692, is a deuterium-modified analog of the endogenous NMDA receptor co-agonist D-serine [1]. It is a small molecule pharmaceutical specifically developed as an adjunctive treatment for schizophrenia, and has been investigated in Phase 1 and Phase 2 clinical trials [2][3]. Its mechanism of action is predicated on its function as a co-agonist at the glycine site of the NMDA glutamate receptor, a pathway hypothesized to be hypofunctional in schizophrenia [1].

Why Deutarserine (CTP-692) Cannot Be Substituted with Unmodified D-Serine in Research


Generic substitution of Deutarserine with unmodified D-serine is scientifically invalid due to profound differences in safety and pharmacokinetic (PK) profiles, which are the primary barriers to the therapeutic use of D-serine. While D-serine has demonstrated clinical potential, its utility is severely constrained by dose-limiting renal toxicity observed in preclinical models and highly variable PK in humans [1]. Deutarserine was engineered through selective deuterium incorporation to address these exact liabilities, resulting in a distinct preclinical and clinical profile characterized by an improved renal safety margin and more predictable systemic exposure [2]. Using D-serine as a surrogate would re-introduce these confounding variables, making experimental results uninterpretable and precluding any meaningful comparison to data generated with the deuterated analog.

Quantitative Evidence Guide for Deutarserine (CTP-692) Differentiation from Unmodified D-Serine


Improved Preclinical Renal Safety Profile: Normalized Kidney Function Markers

In preclinical animal models, acute dosing with D-serine caused highly elevated serum creatinine and blood urea nitrogen (BUN), which are key markers of kidney impairment. In contrast, administration of a similar dose of Deutarserine (CTP-692) resulted in these same markers remaining within the normal range [1]. This indicates a significantly improved renal safety profile for the deuterated analog.

Schizophrenia Nephrotoxicity NMDA Receptor

Enhanced and More Consistent Human Pharmacokinetics: Lower Inter-Individual Variability

In a Phase 1 crossover study in 11 healthy volunteers, Deutarserine (CTP-692) demonstrated increased plasma exposure compared to an equivalent oral dose of unmodified D-serine [1]. Critically, while D-serine has been reported to exhibit highly variable pharmacokinetic behavior in humans, CTP-692 was found to have low inter-individual pharmacokinetic variability [1]. This translates to more predictable systemic drug levels.

Schizophrenia Pharmacokinetics Deuterium

Preclinical Evidence of Favorable Brain Distribution: Higher Forebrain Exposure

Preclinical studies have demonstrated that Deutarserine (CTP-692) provides preferentially higher concentrations in the forebrain compared to plasma and brainstem regions. Furthermore, it achieved overall higher exposure in the brain relative to non-deuterated D-serine [1]. This suggests a more targeted and efficient delivery of the active moiety to key regions implicated in schizophrenia pathophysiology.

Schizophrenia Pharmacokinetics NMDA Receptor

Maintained Target Engagement: Comparable NMDA Receptor Activation to D-Serine

Despite the chemical modification, Deutarserine (CTP-692) has been shown to have a similar ability to bind to and activate human NMDA receptors relative to unmodified D-serine [1]. In preclinical functional assays, both compounds demonstrated similar activation of the NMDA receptor in the presence of glutamate [1]. This confirms that the deuteration strategy did not compromise the primary pharmacological mechanism.

Schizophrenia NMDA Receptor Pharmacology

Stoichiometric Deuterium Incorporation: A Defined Chemical Entity

Deutarserine is a precisely defined chemical entity, distinguished from D-serine by the specific substitution of a hydrogen atom with deuterium at the α-carbon position [1]. Patented methods describe the preparation of deuterated D-serine analogs with at least 90% incorporation of deuterium and at least 90% stereomeric purity [2]. This high level of isotopic and stereochemical purity ensures batch-to-batch consistency and reliable experimental outcomes.

Analytical Chemistry Deuterium Stable Isotope

Primary Application Scenarios for Deutarserine (CTP-692) in Research


Investigating NMDA Receptor Hypofunction in Rodent Models of Schizophrenia

Deutarserine is the optimal tool compound for chronic dosing studies in rodent models (e.g., MK-801 or PCP-induced models) where the renal toxicity of unmodified D-serine would be a confounding factor. Its improved renal safety profile, as demonstrated by normalized serum creatinine and BUN levels in preclinical models [1], allows researchers to explore a wider and more sustained dose range to probe NMDA receptor function without the complication of drug-induced nephrotoxicity.

Human Clinical Studies Requiring Consistent and Predictable Systemic Exposure

In translational research or early-phase clinical trials, the low inter-individual pharmacokinetic variability of Deutarserine is a critical advantage [1]. This property ensures more predictable plasma levels across a study cohort, which reduces data noise, simplifies dose-response analysis, and increases the statistical power of the trial compared to the highly variable PK profile of unmodified D-serine. This makes it a more reliable candidate for testing the NMDA hypofunction hypothesis in humans.

Studies Examining the Role of D-Serine in CNS Disorders Beyond Schizophrenia

Deutarserine's demonstrated ability to achieve preferentially higher concentrations in the forebrain compared to plasma and brainstem [1] makes it a valuable tool for studying the role of the glycine site of the NMDA receptor in other CNS disorders linked to D-serine dysregulation. This includes research into cognitive deficits in Parkinson's disease, Alzheimer's disease, and NMDA receptor encephalitis [2], where targeted brain exposure is paramount for investigating disease mechanisms and potential therapeutic interventions.

Analytical Chemistry and Metabolic Studies Using Stable Isotope-Labeled Compounds

As a deuterated analog with a high specified level of isotopic enrichment (≥90% deuterium incorporation) [1], Deutarserine serves as an ideal stable isotope-labeled internal standard for LC-MS/MS quantification of endogenous D-serine in biological matrices. Its defined chemical and isotopic purity ensures accurate and reproducible measurements in pharmacokinetic and metabolomic studies, a fundamental application in drug development and biomarker research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deutarserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.